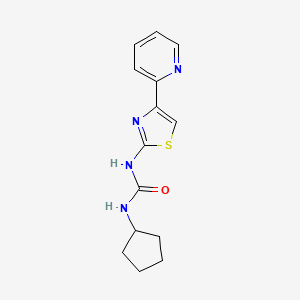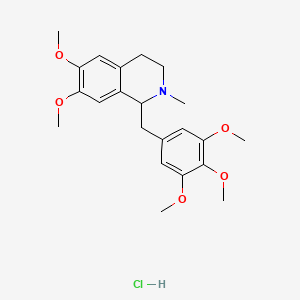
6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with multiple functional groups. It contains a tetrahydroisoquinoline core structure, which is a common motif in many biologically active molecules .
Synthesis Analysis
The synthesis of this compound involves the reaction of the desmethyl precursor with [11 C]methyl iodide for 4 minutes at 80°C . The total synthesis time was 45 minutes with a radiochemical yield of approximately 30% .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple methoxy groups and a methyl group attached to a tetrahydroisoquinoline core .Physical And Chemical Properties Analysis
The compound has a molecular weight of 373.4 g/mol . It has a topological polar surface area of 49.4 Ų, indicating its polar nature . It has a complexity of 450, as computed by Cactvs 3.4.8.18 .Wissenschaftliche Forschungsanwendungen
Pharmacological Selectivity and Potency
A study conducted by Sober et al. (1981) synthesized and evaluated a series of methyl and dimethyl analogues of trimetoquinol, which includes 6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride. These analogues were assessed for their beta-adrenergic activities, particularly focusing on their selectivity towards beta 2 adrenoceptors. The research found that certain methylated analogues displayed a higher affinity for beta 2 receptors, with the threo isomer being notably potent and selective, marking it as a significant beta 2 stimulant within the tetrahydroisoquinoline class Sober et al., 1981.
Ligands for Apamin-sensitive Ca2+-Activated K+ Channels
In another study, Graulich et al. (2006) synthesized several methoxylated tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine, which included 6,7-Dimethoxy analogues. These compounds were evaluated for their binding affinity to apamin-sensitive Ca2+-activated K+ channels. The research highlighted the importance of methoxy groups and the presence of certain moieties for enhancing affinity to these channels, providing insights into designing ligands with specific channel targets Graulich et al., 2006.
Role in Synthesis of Alkaloids and Derivatives
Research by Kametani et al. (1967) and subsequent studies have demonstrated the utility of tetrahydroisoquinolines in the synthesis of complex natural products and alkaloids. For instance, the cyclisation of specific derivatives led to the synthesis of dibenzindolizine derivatives, showcasing the role of tetrahydroisoquinolines in synthesizing structurally diverse and biologically significant compounds Kametani et al., 1967.
Enantiomer Separation and Analytical Applications
Zsadon et al. (1987) explored the separation of enantiomers of 6,7-dihydroxy-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, employing methods like diastereoisomeric salt formation and inclusion chromatography. This study not only demonstrates the compound's relevance in analytical chemistry but also its potential in resolving enantiomers for studying stereochemical properties and activities Zsadon et al., 1987.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5.ClH/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5;/h10-13,17H,7-9H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFVFFEXXQRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride](/img/structure/B2931498.png)
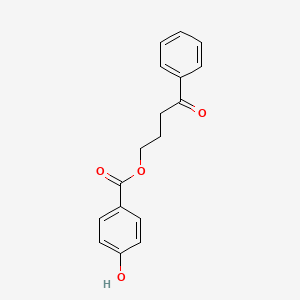
![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2931502.png)
![N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2931503.png)
![2-[(4-Bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2931508.png)
![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/no-structure.png)
![(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine](/img/structure/B2931511.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2931512.png)
![1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2931513.png)
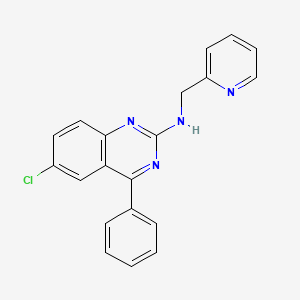
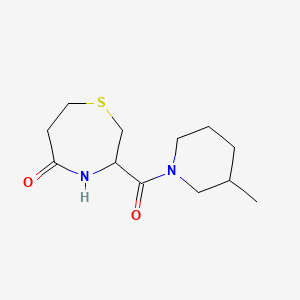
![3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2931516.png)
